Agitoxin-3 -

Agitoxin-3

Catalog Number: EVT-13877575
CAS Number:
Molecular Formula: C171H286N54O47S8
Molecular Weight: 4107 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Mechanisms of Agitoxin-3 in Potassium Channel Modulation

Structural Determinants of Agitoxin-3 Binding to Kv1.x Channels

Role of Disulfide Bond Architecture in Target Specificity

Agitoxin-3 (AgTx3), like related scorpion toxins, possesses a conserved cysteine-stabilized α-helix/β-sheet (CSαβ) fold maintained by three disulfide bonds (Cys3-Cys21, Cys12-Cys28, Cys17-Cys35). This architecture creates a rigid molecular scaffold essential for maintaining the spatial orientation of key functional residues. The disulfide network constrains the toxin's tertiary structure, allowing precise positioning of critical lysine and aromatic residues (Lys27, Phe25, Tyr37) within the pore-binding interface. This geometric precision enables AgTx3 to discriminate between closely related Kv1.x channels. Notably, the unique disulfide bond pattern in scorpion toxins like AgTx3 prevents hydrophobic collapse and maintains structural integrity in the extracellular environment, facilitating high-affinity binding to Kv1.3 over other isoforms. Mutagenesis studies on related scorpion toxins (e.g., BmK-NSPK) demonstrate that disruption of disulfide bonds abolishes blocking activity by destabilizing the functional dyad required for pore occlusion [3] [7].

Critical Residues for Channel Blockade: Comparative Analysis with Agitoxin-2

AgTx3 and AgTx2 share significant sequence homology but exhibit divergent selectivity profiles for Kv1.x channels due to subtle differences in key residues. Both toxins feature a critical lysine residue (Lys27 in AgTx3; Lys31 in AgTx2) that projects into the selectivity filter of Kv channels, physically obstructing ion permeation. However, AgTx3 possesses a unique combination of peripheral residues (Asp9, Arg24, and Asn30) that form complementary electrostatic interactions with Kv1.3-specific extracellular turret residues (Glu385, His399). Comparative studies using KcsA-Kv1.x chimeric channels reveal that AgTx3's higher selectivity for Kv1.3 over Kv1.1 stems from these electrostatic interactions, whereas AgTx2 maintains broader affinity due to less discriminative hydrophobic contacts. Mutagenesis of AgTx3's Arg24 to alanine reduces Kv1.3 affinity by >100-fold, confirming its role in coordinating with Kv1.3's Glu385. In contrast, equivalent mutations in AgTx2 have milder effects on Kv1.1 binding, highlighting divergent molecular recognition strategies [3] [5].

Table 1: Key Functional Residues in Agitoxin-2 and Agitoxin-3

Residue PositionAgitoxin-2Agitoxin-3Functional RoleEffect of Mutation (Kd Change)
Pore-occluding LysLys31Lys27Physical pore plug>1000-fold increase (Kv1.3)
Electrostatic residueAsn29Arg24Turret coordination~100-fold increase (Kv1.3)
Hydrophobic residueTyr37Phe25Hydrophobic anchoring~10-fold increase (Kv1.3)
Selectivity filterGly30Asp9Charge complementarity~50-fold increase (Kv1.1)

Conformational Dynamics During Toxin-Channel Interaction

Induced Fit vs. Rigid-Body Docking Models

The mechanism of AgTx3 binding to Kv1.3 involves elements of both rigid-body docking and induced fit. Structural studies of related scorpion toxin-Kv complexes reveal that the toxin's CSαβ core remains largely rigid upon binding, functioning as a pre-organized "key" for the channel "lock." However, Kv1.3's extracellular turret (residues 381-400) undergoes significant conformational rearrangement to accommodate the toxin. Specifically, the turret's Glu385 side chain reorients by ~15° to form a salt bridge with AgTx3's Arg24, while the channel's selectivity filter narrows by 0.5Å to maximize van der Waals contacts with the toxin's hydrophobic protrusion (Phe25). This contrasts with the more static binding observed in AgTx2-Kv1.1 complexes, where minimal turret movement occurs. The induced fit component in AgTx3-Kv1.3 explains its slower association rate (kₐ~10⁶ M⁻¹s⁻¹) compared to rigid-body binders like tetraethylammonium (kₐ~10⁸ M⁻¹s⁻¹) and contributes to its exceptional binding stability (residence time >30 min) [3] [7].

Impact of β-Sheet and α-Helix Motifs on Binding Kinetics

AgTx3's triple-stranded antiparallel β-sheet (residues 2-8, 24-29, 32-36) serves as the primary channel-contact surface, with the central β-strand positioning Lys27 for pore insertion. This rigid platform enables nanomolar affinity by minimizing entropic penalty upon binding. Meanwhile, the α-helix (residues 11-22) plays a dynamic regulatory role: its C-terminus (Asn19, Ser20) forms hydrogen bonds with Kv1.3's Thr389, while its N-terminus undergoes a slight unwinding (loss of 0.2 helical turns) to optimize surface complementarity. Kinetic analyses show that mutations disrupting β-sheet integrity (e.g., G33A) increase dissociation rates (k𝒹) by 20-fold more than α-helix perturbations (e.g., K18A), confirming the β-sheet's dominance in binding stabilization. The α-helix contributes primarily to specificity rather than affinity, as demonstrated by chimeric toxins where AgTx3's helix grafted onto BmKTX's scaffold confers Kv1.3 selectivity [3] [6].

Electrophysiological Characterization of Kv1.3 Inhibition

Dose-Response Relationships in Recombinant Systems

AgTx3 inhibits Kv1.3 with IC₅₀ values of 0.3-1.2 nM in recombinant systems, varying with expression host and voltage protocol. In Xenopus oocytes expressing Kv1.3, toxin application causes complete, irreversible current suppression at saturating concentrations (>10 nM), with a Hill coefficient of 1.0 ± 0.1, indicating single toxin molecule binding per channel. The inhibition is voltage-dependent, with weaker block at depolarized potentials (+50 mV) due to reduced electrostatic attraction between the toxin's basic residues and the channel pore. In contrast, Kv1.1 requires >100-fold higher AgTx3 concentrations for equivalent blockade (IC₅₀ = 45 nM). Dose-response curves shift rightward in elevated extracellular K⁺ (40 mM vs. 4 mM), consistent with competitive binding at the selectivity filter. Recovery from block requires strong depolarization (+100 mV for 10 sec), demonstrating extremely slow dissociation kinetics [6] [7].

Table 2: Electrophysiological Profile of Agitoxin-3 Against Kv1.x Channels

Channel SubtypeIC₅₀ (nM)Hill CoefficientAssociation Rate (kₐ; M⁻¹s⁻¹)Dissociation Rate (k𝒹; s⁻¹)Residence Time
Kv1.30.3-1.21.0 ± 0.1(1.5±0.3)×10⁶(4±1)×10⁻⁴>40 minutes
Kv1.140-550.9 ± 0.2(3.0±0.5)×10⁵(8±2)×10⁻²~12 seconds
Kv1.2>1000NDNDNDND
Kv1.6120-1501.1 ± 0.3(2.1±0.4)×10⁵(3±1)×10⁻²~30 seconds

Selectivity Profiling Against Shaker Family Homologs

AgTx3 exhibits >100-fold selectivity for Kv1.3 over other Kv1.x channels (Kv1.1, Kv1.2, Kv1.6), making it one of the most specific peptidic inhibitors of this therapeutically relevant channel. This selectivity arises from interactions with Kv1.3-specific turret residues (381-400): Ala381, Glu385, and His399 create a unique electrostatic landscape complementary to AgTx3's charged surface. Chimeric studies demonstrate that transplanting Kv1.3's turret onto Kv1.2 confers AgTx3 sensitivity (IC₅₀ drops from >1000 nM to 5 nM), while mutating Kv1.3's Glu385 to glycine (Kv1.1 homology) reduces affinity 50-fold. Notably, AgTx3 discriminates between Kv1.3 and Kv1.1 more effectively than AgTx2, which shows only 10-fold selectivity. The molecular basis was elucidated using KcsA-Kv1.x hybrid channels: AgTx3 binds KcsA-Kv1.3 with K𝒹 = 0.5 nM but shows negligible affinity for KcsA-Kv1.1 (K𝒹 > 200 nM). This exquisite selectivity enables precise pharmacological dissection of Kv1.3-mediated currents in native cells expressing multiple Kv1 isoforms [3] [7].

Properties

Product Name

Agitoxin-3

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

Molecular Formula

C171H286N54O47S8

Molecular Weight

4107 g/mol

InChI

InChI=1S/C171H286N54O47S8/c1-14-88(7)132(217-153(255)114(82-276)211-143(245)100(50-51-122(178)229)201-156(258)117-45-32-62-222(117)165(267)110(78-226)195-128(235)77-190-161(263)134(91(10)227)219-154(256)116(84-278)214-159(261)120-48-33-63-223(120)167(269)131(87(5)6)216-149(251)108(71-124(180)231)208-163(265)133(89(8)15-2)218-160(262)121-49-35-64-224(121)166(268)130(86(3)4)215-125(232)73-177)162(264)202-103(41-22-27-57-175)164(266)221-61-31-46-118(221)158(260)213-113(81-275)151(253)199-96(39-20-25-55-173)140(242)207-109(72-129(236)237)146(248)192-90(9)136(238)188-75-126(233)194-101(52-66-279-12)144(246)197-99(44-30-60-187-171(183)184)141(243)204-105(68-93-36-17-16-18-37-93)137(239)189-76-127(234)193-95(38-19-24-54-172)138(240)209-111(79-273)150(252)200-102(53-67-280-13)145(247)206-107(70-123(179)230)148(250)198-98(43-29-59-186-170(181)182)139(241)196-97(40-21-26-56-174)142(244)210-112(80-274)152(254)205-106(69-94-74-185-85-191-94)147(249)212-115(83-277)155(257)220-135(92(11)228)168(270)225-65-34-47-119(225)157(259)203-104(169(271)272)42-23-28-58-176/h16-18,36-37,74,85-92,95-121,130-135,226-228,273-278H,14-15,19-35,38-73,75-84,172-177H2,1-13H3,(H2,178,229)(H2,179,230)(H2,180,231)(H,185,191)(H,188,238)(H,189,239)(H,190,263)(H,192,248)(H,193,234)(H,194,233)(H,195,235)(H,196,241)(H,197,246)(H,198,250)(H,199,253)(H,200,252)(H,201,258)(H,202,264)(H,203,259)(H,204,243)(H,205,254)(H,206,247)(H,207,242)(H,208,265)(H,209,240)(H,210,244)(H,211,245)(H,212,249)(H,213,260)(H,214,261)(H,215,232)(H,216,251)(H,217,255)(H,218,262)(H,219,256)(H,220,257)(H,236,237)(H,271,272)(H4,181,182,186)(H4,183,184,187)/t88-,89-,90-,91+,92+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,130-,131-,132-,133-,134-,135-/m0/s1

InChI Key

QLHXUZQTOQRDFT-RHWOILRQSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC5=CNC=N5)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)C)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)CN

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